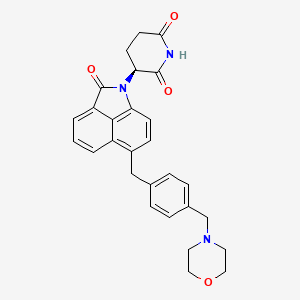

Cemsidomide

Description

Properties

CAS No. |

2504235-67-8 |

|---|---|

Molecular Formula |

C28H27N3O4 |

Molecular Weight |

469.5 g/mol |

IUPAC Name |

(3S)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C28H27N3O4/c32-25-11-10-24(27(33)29-25)31-23-9-8-20(21-2-1-3-22(26(21)23)28(31)34)16-18-4-6-19(7-5-18)17-30-12-14-35-15-13-30/h1-9,24H,10-17H2,(H,29,32,33)/t24-/m0/s1 |

InChI Key |

MUKCJOOKCZSQNW-DEOSSOPVSA-N |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O |

Origin of Product |

United States |

Foundational & Exploratory

Cemsidomide's Mechanism of Action in Multiple Myeloma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cemsidomide (formerly CFT7455) is a novel, orally bioavailable small molecule that represents a next-generation approach to treating multiple myeloma. It functions as a molecular glue, selectively inducing the degradation of two key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival and proliferation of myeloma cells. By co-opting the body's own ubiquitin-proteasome system, this compound demonstrates potent anti-tumor activity, both directly by inducing cancer cell death and indirectly by modulating the immune system. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a monofunctional degradation activating compound (MonoDAC™) that leverages the cell's natural protein disposal machinery to eliminate IKZF1 and IKZF3.[1] The process is initiated by this compound's high-affinity binding to Cereblon (CRBN), a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1] This binding event induces a conformational change in CRBN, creating a novel protein surface that is recognized by IKZF1 and IKZF3.[1] This induced proximity leads to the polyubiquitination of these transcription factors, marking them for degradation by the 26S proteasome.[1] The depletion of IKZF1 and IKZF3 in myeloma cells disrupts essential survival signaling pathways, leading to cell cycle arrest and apoptosis.[1]

Signaling Pathway Diagram

Caption: this compound acts as a molecular glue to induce the degradation of IKZF1/3.

Quantitative Preclinical Data

This compound has demonstrated superior potency and efficacy in preclinical models compared to existing immunomodulatory drugs (IMiDs).

| Parameter | Cell Line | Assay Type | Value | Reference |

| CRBN Binding Affinity (Kd) | Recombinant Protein | Fluorescence Polarization | 0.9 nM | [2] |

| IKZF1 Degradation (DC50) | NCI-H929 | HiBiT Lytic Assay | Sub-nanomolar | [2] |

| Cell Viability (GI50) | NCI-H929 | CellTiter-Glo® | 0.05 nM | [2] |

| Cell Viability (IC50) | NCI-H929 (IMiD-resistant) | CellTiter-Glo® | 2.3 nM | [2] |

| Xenograft Model | Dosing | Outcome | Reference |

| NCI-H929 Multiple Myeloma | 100 µg/kg/day | 95% tumor growth inhibition | [2] |

| RPMI-8226 Multiple Myeloma | 10-100 µg/kg/day | Dose-dependent tumor regression | [2] |

| MM.1S Multiple Myeloma | Not Specified | Durable tumor regression | [2] |

Key Experimental Protocols

Cereblon (CRBN) Binding Assay (NanoBRET™)

This assay quantifies the binding of this compound to CRBN in live cells.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the proximity of a NanoLuc® luciferase-tagged CRBN (donor) and a fluorescently labeled tracer that binds to CRBN (acceptor). This compound competes with the tracer, leading to a decrease in the BRET signal.

-

Cell Line: HEK293T cells stably expressing NanoLuc®-CRBN.[3]

-

Reagents: NanoBRET™ TE Intracellular E3 Ligase Assay kit, BODIPY™-lenalidomide tracer.[3]

-

Protocol Outline:

-

HEK293T cells expressing NanoLuc®-CRBN are seeded in a 384-well plate.

-

A fluorescent tracer is added to the cells.

-

Serial dilutions of this compound are added.

-

After incubation, the BRET signal is measured using a plate reader.

-

The IC50 value is determined from the dose-response curve.

-

IKZF1/3 Degradation Assay (HiBiT Lytic Assay)

This assay quantifies the degradation of IKZF1 and IKZF3.

-

Principle: A small, 11-amino-acid peptide (HiBiT) is engineered onto the target protein (IKZF1 or IKZF3). In the presence of a lytic detection reagent containing LgBiT, a functional NanoLuc® luciferase is formed, generating a luminescent signal proportional to the amount of HiBiT-tagged protein.

-

Cell Line: HEK293T or multiple myeloma cell lines (e.g., NCI-H929) engineered to express HiBiT-tagged IKZF1 or IKZF3.[4][5]

-

Reagents: Nano-Glo® HiBiT Lytic Detection System.[5]

-

Protocol Outline:

-

Cells expressing HiBiT-tagged IKZF1/3 are seeded in a 96-well plate.

-

Cells are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).[4]

-

The Nano-Glo® HiBiT Lytic Reagent is added to lyse the cells and initiate the luminescent reaction.

-

Luminescence is measured using a luminometer.

-

The percentage of protein degradation is calculated relative to vehicle-treated controls.

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture.

-

Principle: The assay quantifies ATP, an indicator of metabolically active cells. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[6]

-

Cell Lines: Multiple myeloma cell lines (e.g., NCI-H929, MM.1S, RPMI-8226).[7]

-

Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit.[6]

-

Protocol Outline:

-

Cells are seeded in an opaque-walled 96-well plate.

-

Serial dilutions of this compound are added.

-

The plate is incubated for a predetermined period (e.g., 72 hours).[7]

-

The CellTiter-Glo® reagent is added, and the plate is mixed to induce cell lysis.

-

After a short incubation to stabilize the signal, luminescence is measured.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Clinical Data in Relapsed/Refractory Multiple Myeloma (Phase 1/2 CFT7455-1101 Study)

This compound, in combination with dexamethasone, has shown promising efficacy and a manageable safety profile in heavily pretreated patients with relapsed/refractory multiple myeloma.

Efficacy Data

| Dose Level (Once Daily) | Number of Evaluable Patients | Overall Response Rate (ORR) | Notable Responses | Data Cutoff | Reference |

| 100 µg | 10 | 50% | One patient achieved a minimal residual disease (MRD)-negative complete response (CR). | April 30, 2025 | [8] |

| 75 µg | 20 | 40% | - | April 30, 2025 | [8] |

| All Dose Levels | 42 | 26% | Clinical Benefit Rate (CBR) of 40% | October 11, 2024 | [8] |

| All Dose Levels | 32 | 22% | Clinical Benefit Rate (CBR) of 38% | July 25, 2024 | [9] |

Safety and Tolerability

The most common Grade 3 or higher treatment-emergent adverse events (TEAEs) are primarily hematologic and manageable.

| Adverse Event (Grade ≥3) | Frequency | Reference |

| Neutropenia | 34% | [9] |

| Anemia | 28% | [9] |

| Infections | 19% | [9] |

| Lymphopenia | 16% | [9] |

| Thrombocytopenia | 13% | [9] |

No patients have discontinued (B1498344) treatment due to neutropenia.[8]

Conclusion

This compound's mechanism of action, centered on the targeted degradation of the critical transcription factors IKZF1 and IKZF3, offers a potent and selective therapeutic strategy for multiple myeloma. Preclinical data robustly support its superior potency over existing IMiDs, and early clinical results in a heavily pretreated patient population are highly encouraging. The manageable safety profile further positions this compound as a promising agent, both as a monotherapy and in combination regimens, with the potential to become a cornerstone of treatment for multiple myeloma. Further clinical development is underway to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. c4therapeutics.com [c4therapeutics.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 7. benchchem.com [benchchem.com]

- 8. cancernetwork.com [cancernetwork.com]

- 9. ash.confex.com [ash.confex.com]

The Degradation Pathway of IKZF1/3 by Cemsidomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cemsidomide (CFT7455) is a novel, orally bioavailable small-molecule degrader that demonstrates high potency and selectivity in targeting the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[1] As critical drivers for the survival and proliferation of malignant B-cells, IKZF1 and IKZF3 are key therapeutic targets in hematologic malignancies such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1] this compound functions as a "molecular glue," binding with high affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[1] This targeted protein degradation leads to both direct anti-tumor activity and immunomodulatory effects. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental methodologies for studying the this compound-mediated degradation of IKZF1 and IKZF3.

Mechanism of Action

This compound leverages the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate IKZF1 and IKZF3. The core mechanism can be broken down into the following key steps:

-

High-Affinity Binding to Cereblon (CRBN): this compound binds with high affinity to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1]

-

Neo-Substrate Recruitment: This binding event alters the surface of CRBN, creating a novel interface that promotes the recruitment of the "neo-substrates" IKZF1 and IKZF3.[1]

-

Ubiquitination: The now-formed ternary complex of CRBN-Cemsidomide-IKZF1/3 brings the E3 ligase machinery in close proximity to IKZF1 and IKZF3, leading to their polyubiquitination.[1]

-

Proteasomal Degradation: The polyubiquitin (B1169507) chains act as a signal for the 26S proteasome, which recognizes and subsequently degrades the targeted IKZF1 and IKZF3 proteins.[1]

The degradation of these transcription factors results in two primary anti-cancer effects:

-

Direct Tumor Cell Killing: The depletion of IKZF1 and IKZF3 in malignant B-cells induces cell cycle arrest and apoptosis.[1]

-

Immunomodulation: The degradation of IKZF1/3 in immune cells, particularly T-cells, leads to their activation and proliferation, enhancing the anti-tumor immune response.[2]

This compound-mediated degradation of IKZF1/3 and downstream effects.

Quantitative Data

The potency and efficacy of this compound have been characterized through various preclinical assays. The following tables summarize key quantitative data.

Table 1: Binding Affinity and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Cereblon Binding IC50 | 0.4 nM | Biochemical Assay | [3] |

| Cereblon Binding Kd | 0.9 nM | In Vitro Assay | [4] |

| GI50 | 0.05 nM | NCI-H929 (Multiple Myeloma) | [4] |

| IC50 (Len/Pom-sensitive) | 0.071 nM | NCI-H929 (Multiple Myeloma) | [4] |

| IC50 (Len/Pom-resistant) | 2.3 nM | NCI-H929 (Multiple Myeloma) | [4] |

Table 2: Degradation Efficiency of this compound

| Target | DC50 | Dmax | Time Point | Cell Line | Reference |

| IKZF1 | Picomolar | >75% degradation at 0.3 nM | 1.5 hours | Multiple Myeloma Cells | [3][4] |

| IKZF1 | Not Specified | 89% reduction | 6 hours | KiJK (Anaplastic Large Cell Lymphoma) | [3] |

Note: Specific DC50 and Dmax values for various cell lines are not yet publicly available in detail, with current literature citing "picomolar DC50".

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

IKZF1/3 Degradation Assay (Western Blot)

This protocol details the detection and quantification of IKZF1 and IKZF3 protein levels in cell lysates following this compound treatment.

-

Materials:

-

Cancer cell lines (e.g., NCI-H929, MM.1S)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize. Treat cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts, prepare with Laemmli buffer, and separate by SDS-PAGE. Transfer proteins to a membrane.

-

Immunoblotting: Block the membrane, then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

-

Detection: Apply ECL substrate and visualize protein bands using an imaging system.

-

Data Analysis: Quantify band intensities and normalize to the loading control. Calculate the percentage of IKZF1/3 degradation relative to the vehicle-treated control.

-

Workflow for Western Blot analysis of IKZF1/3 degradation.

In-Cell Ubiquitination Assay

This protocol is designed to detect the ubiquitination of IKZF1/3 in cells treated with this compound.

-

Materials:

-

HEK293T cells (or other suitable cell line)

-

Plasmids expressing His-tagged Ubiquitin, FLAG-tagged IKZF1/3

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Transfection reagent

-

Denaturing lysis buffer (e.g., 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 mM DTT)

-

Dilution buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100)

-

Ni-NTA agarose (B213101) beads

-

Wash buffer

-

Elution buffer

-

Anti-FLAG antibody, anti-His antibody

-

-

Procedure:

-

Transfection: Co-transfect cells with plasmids for His-Ubiquitin and FLAG-IKZF1/3.

-

Treatment: After 24-48 hours, treat cells with this compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.

-

Lysis: Lyse cells in denaturing lysis buffer and sonicate.

-

Immunoprecipitation: Dilute the lysate and incubate with Ni-NTA beads to pull down His-tagged ubiquitinated proteins.

-

Washing and Elution: Wash the beads extensively and elute the bound proteins.

-

Western Blot Analysis: Analyze the eluates by Western blotting using an anti-FLAG antibody to detect ubiquitinated IKZF1/3.

-

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the binding affinity of this compound to CRBN in a competitive format.

-

Materials:

-

Purified recombinant tagged-CRBN (e.g., GST- or His-tagged)

-

Terbium-labeled anti-tag antibody (FRET donor)

-

Fluorescently labeled thalidomide (B1683933) analog (tracer, FRET acceptor)

-

This compound

-

Assay buffer

-

Microplates (e.g., 384-well)

-

TR-FRET plate reader

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound.

-

Assay Setup: In a microplate, add the diluted this compound, tagged CRBN, and terbium-labeled antibody. Then add the fluorescent tracer.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measurement: Read the plate on a TR-FRET reader, measuring the emission from both the donor and acceptor fluorophores.

-

Data Analysis: Calculate the FRET ratio. A decrease in the FRET signal indicates displacement of the tracer by this compound. Plot the dose-response curve to determine the IC50, from which the binding affinity (Kd) can be calculated.

-

Quantitative Proteomics for Downstream Effects Analysis

This protocol outlines a general workflow for using mass spectrometry-based proteomics to identify and quantify changes in the proteome of cells treated with this compound.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer for proteomics

-

Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

-

Tandem mass tags (TMT) for multiplexing (optional)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

-

-

Procedure:

-

Cell Culture and Treatment: Treat cells with this compound or vehicle control.

-

Sample Preparation: Lyse cells, quantify protein, and perform in-solution or in-gel digestion of proteins into peptides.

-

Peptide Labeling (Optional): Label peptides with TMT reagents for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.

-

Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.

-

Bioinformatics Analysis: Perform pathway and gene ontology analysis to understand the biological implications of the observed proteomic changes.

-

General workflow for quantitative proteomics analysis.

Conclusion

This compound is a potent and selective degrader of IKZF1 and IKZF3, with a well-defined mechanism of action that involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex. Preclinical data demonstrate its high potency in inducing the degradation of its targets and inhibiting the growth of hematological cancer cells. The experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular pharmacology of this compound and other molecular glue degraders. The ongoing clinical trials will continue to elucidate the therapeutic potential of this promising agent in treating multiple myeloma and non-Hodgkin's lymphoma.

References

Cemsidomide (CFT7455) discovery and development

An In-Depth Technical Guide to the Discovery and Development of Cemsidomide (CFT7455)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CFT7455) is a novel, orally bioavailable, and highly potent monofunctional degradation activating compound (MonoDAC™) designed to selectively target the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation.[1] By acting as a molecular glue, this compound binds with high affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), inducing the degradation of IKZF1 and IKZF3, which are critical for the survival of malignant B-cells.[1] This targeted protein degradation mechanism confers both direct anti-tumor and immunomodulatory effects, positioning this compound as a promising therapeutic for hematologic malignancies, including multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1][2] Preclinical and clinical studies have highlighted its superior potency over existing immunomodulatory drugs (IMiDs) and its efficacy in heavily pre-treated and IMiD-resistant patient populations.[1][3] This guide provides a comprehensive technical overview of this compound's discovery, mechanism of action, preclinical and clinical development, and the key experimental methodologies used in its evaluation.

Mechanism of Action

This compound leverages the cell's intrinsic ubiquitin-proteasome system to achieve selective degradation of its targets.[1] The process involves several key steps:

-

High-Affinity Binding to Cereblon (CRBN) : this compound binds with high affinity to CRBN, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1] This binding is significantly more potent than that of approved IMiDs like pomalidomide.[3]

-

Neo-Substrate Recruitment : The binding of this compound to CRBN allosterically modifies the ligase's surface, creating a novel interface that specifically recruits the neo-substrates IKZF1 and IKZF3.[1][4]

-

Ubiquitination and Proteasomal Degradation : The formation of this ternary complex (this compound-CRBN-IKZF1/3) allows the CRL4-CRBN complex to polyubiquitinate IKZF1 and IKZF3, marking them for recognition and degradation by the 26S proteasome.[1][5]

-

Downstream Anti-Tumor Effects : The depletion of IKZF1 and IKZF3 leads to two primary anti-cancer effects:

-

Direct Tumor Cell Killing : In malignant B-cells, the loss of these essential transcription factors downregulates key oncogenes like IRF4 and MYC, leading to cell cycle arrest and apoptosis.[3][6]

-

Immunomodulation : The degradation of IKZF1/3 in immune cells, such as T-cells, results in their activation and proliferation, enhancing the anti-tumor immune response through increased production of cytokines like IL-2.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. c4therapeutics.com [c4therapeutics.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ir.c4therapeutics.com [ir.c4therapeutics.com]

- 5. c4therapeutics.com [c4therapeutics.com]

- 6. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Cemsidomide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cemsidomide (formerly CFT7455) is a novel, orally bioavailable, monofunctional degradation activating compound (MonoDAC™) that potently and selectively induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] By hijacking the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), this compound acts as a molecular glue to mark IKZF1 and IKZF3 for proteasomal degradation.[1][2] This mechanism effectively eliminates key drivers of survival and proliferation in various hematological malignancies, including multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1][2][3][4] Preclinical data demonstrate this compound's superior potency and sustained activity compared to existing immunomodulatory drugs (IMiDs), particularly in resistant models.[2][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key data and experimental methodologies to inform further research and development.

Introduction

Transcription factors IKZF1 and IKZF3 are critical for the survival and proliferation of malignant B-cells, making them validated therapeutic targets in hematologic malignancies.[1][3] While approved immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) target these proteins for degradation, acquired resistance remains a significant clinical challenge.[5] this compound was developed by C4 Therapeutics as a next-generation IKZF1/3 degrader with an optimized pharmacological profile to overcome these limitations.[6][7] Its high binding affinity for Cereblon and potent catalytic degradation activity translate to enhanced anti-tumor efficacy in preclinical models of both IMiD-sensitive and -resistant cancers.[5][8]

Mechanism of Action

This compound functions as a "molecular glue," facilitating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the neosubstrates IKZF1 and IKZF3.[1][2] This induced proximity leads to the polyubiquitination of IKZF1 and IKZF3, marking them for subsequent degradation by the 26S proteasome.[1][2] The degradation of these transcription factors results in two primary anti-cancer effects: direct tumor cell death and stimulation of the immune system.[9][10] Depletion of IKZF1/3 disrupts essential survival signaling in malignant B-cells, leading to apoptosis.[5][11] Additionally, the degradation of these factors in immune cells, such as T-cells, leads to their activation and the secretion of immune-stimulating cytokines like IL-2.[9]

Preclinical Pharmacodynamics

Biochemical and Cellular Activity

This compound demonstrates high-affinity binding to Cereblon and potent degradation of IKZF1 and IKZF3 in cellular assays, significantly exceeding the potency of approved IMiDs.[8][12]

| Parameter | Value | Cell Line/System | Reference |

| Cereblon Binding Affinity (Kd) | 0.9 nM | Biochemical Assay | [1][5] |

| Cereblon Binding (IC50) | 0.4 nM | Cellular Competition Assay | [4][13] |

| IKZF1 Degradation | >75% degradation at 0.3 nM (1.5h) | Multiple Myeloma Cells | [14] |

| IKZF1 Degradation | 89% reduction (6h) | KiJK (ALCL) Cells | [4][13] |

| Anti-proliferative Activity (GI50) | 0.05 nM | NCI-H929 (MM) | [14] |

| Anti-proliferative Activity (IC50) | 0.071 nM | NCI-H929 (MM) | [14] |

| Anti-proliferative Activity (IC50) | 2.3 nM | IMiD-Resistant NCI-H929 (MM) | [14] |

Table 1: Summary of In Vitro Activity of this compound

In Vivo Pharmacodynamics

In vivo studies in mouse xenograft models confirm potent and sustained degradation of IKZF1/3 in tumor tissues following oral administration of this compound. This degradation correlates with downstream pathway modulation and anti-tumor activity.

| Animal Model | Dose | Time Point | IKZF3 Degradation (% remaining) | Reference |

| NCI-H929 Xenograft | 100 µg/kg/day | 4h | <5% | [2] |

| NCI-H929 Xenograft | 100 µg/kg/day | 48h | 35% | [2] |

| KiJK Xenograft | 100 µg/kg/day | - | 7% (IKZF1) | [13] |

Table 2: In Vivo Target Degradation by this compound

Preclinical Pharmacokinetics

While a comprehensive multi-species pharmacokinetic profile of this compound is not publicly available, preclinical studies indicate a favorable profile with oral bioavailability and sustained tumor exposure, which is differentiated from other IKZF1/3 degraders.[2][10] In mouse models, this compound demonstrated longer exposure compared to the competitor compound CC-92480, with concentrations remaining above the 80% degradation concentration (DC80) in tumors at 48 hours post-dose, whereas CC-92480 levels were undetectable.[2] This sustained exposure is believed to contribute to its durable pharmacodynamic effects and potent in vivo efficacy.[2]

Preclinical Efficacy

This compound has demonstrated robust single-agent and combination anti-tumor activity in a variety of preclinical models of multiple myeloma and non-Hodgkin's lymphoma, including those resistant to approved IMiDs.[1][5]

| Tumor Model | Cell Line | Treatment and Dose (oral) | Efficacy Outcome | Reference |

| Multiple Myeloma | H929 | 0.1 mg/kg/day for 21 days | Partial or complete tumor regression (durable after treatment cessation) | [5] |

| Multiple Myeloma | RPMI-8226 (Pomalidomide-insensitive) | Not specified | Tumor regression | [5] |

| Multiple Myeloma | MM1.S (Systemic) | 30 µg/kg/day | Tumor stasis | [10] |

| Multiple Myeloma | MM1.S (Systemic) | 100 µg/kg/day | Tumor regression | [10] |

| Anaplastic Large Cell Lymphoma (ALCL) | KiJK | 100 µg/kg/day | Durable tumor regression | [13] |

| Diffuse Large B-Cell Lymphoma (DLBCL) | TMD8 | 100 µg/kg | Tumor regression | |

| Mantle Cell Lymphoma (MCL) | REC1 | ≥ 10 µg/kg | Tumor regression | |

| CNS Lymphoma | OCI-Ly10 (Intracranial) | Not specified | Increased survival probability | [12] |

Table 3: Summary of In Vivo Efficacy of this compound

Preclinical Toxicology

Detailed preclinical toxicology studies for this compound, as would be conducted for an Investigational New Drug (IND) application, have not been made publicly available. Clinical trial data in humans has identified on-target neutropenia and thrombocytopenia as dose-limiting toxicities, which are manageable.[9][15] These findings are consistent with the known effects of IKZF1/3 degradation on hematopoiesis.

Experimental Protocols

Detailed, this compound-specific experimental protocols are proprietary. However, the following sections describe general methodologies for the key assays used in the preclinical evaluation of molecular glue degraders like this compound.

Cereblon Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the binding affinity of a compound to the Cereblon E3 ligase complex.

Protocol Outline:

-

Reagent Preparation: Prepare solutions of tagged CRBN protein, a terbium-labeled antibody targeting the tag (donor), a fluorescently labeled thalidomide (B1683933) analog (tracer/acceptor), and serial dilutions of this compound.

-

Assay Plate Setup: In a 384-well plate, add the CRBN protein, terbium-labeled antibody, and the test compound (this compound) or vehicle control.

-

Tracer Addition: Add the fluorescent tracer to all wells.

-

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Detection: Measure the fluorescence at both the donor and acceptor emission wavelengths using a TR-FRET plate reader.

-

Data Analysis: Calculate the FRET ratio. The decrease in the FRET signal in the presence of this compound indicates displacement of the tracer. Plot the FRET ratio against the this compound concentration to determine the IC50 value.

In Vitro Protein Degradation Assay (e.g., Nano-Glo® HiBiT Lytic Detection System)

This assay measures the intracellular degradation of a target protein in response to treatment with a degrader compound.

Protocol Outline:

-

Cell Line Engineering: Genetically engineer the cell line of interest (e.g., NCI-H929) to express the target protein (IKZF1 or IKZF3) fused with a small bioluminescent tag (e.g., HiBiT).

-

Cell Plating and Treatment: Plate the engineered cells in a multi-well format and treat with serial dilutions of this compound for a specified time course.

-

Cell Lysis and Detection: Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein that binds to the HiBiT tag to produce a luminescent signal.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: A decrease in luminescence corresponds to a reduction in the amount of the HiBiT-tagged target protein. Normalize the data to untreated controls and plot against this compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Cell Viability Assay

This assay assesses the anti-proliferative effect of this compound on cancer cell lines.

Protocol Outline:

-

Cell Plating: Plate cancer cells (e.g., multiple myeloma or non-Hodgkin's lymphoma cell lines) in 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a period of time (e.g., 72 hours).

-

Viability Assessment: Add a reagent that measures cell viability, such as a tetrazolium compound (e.g., MTS or WST-1) or a reagent that measures ATP content (e.g., CellTiter-Glo®).

-

Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.

-

Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against this compound concentration to calculate the GI50 or IC50 value.

In Vivo Xenograft Model Efficacy Study

This type of study evaluates the anti-tumor activity of this compound in a living organism.

Protocol Outline:

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human hematological cancer cells (e.g., NCI-H929) into the flank of the mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the animals into treatment and control groups. Administer this compound orally at various doses according to the study design. The control group receives the vehicle.

-

Efficacy Assessment: Measure tumor volume with calipers at regular intervals. Monitor the body weight and overall health of the animals.

-

Endpoint: The study is typically terminated when the tumors in the control group reach a specified size. Tumors may be excised for pharmacodynamic analysis (e.g., Western blot for IKZF1/3 levels).

-

Data Analysis: Calculate tumor growth inhibition (TGI) or tumor regression and assess for statistically significant differences between the treatment and control groups.

Conclusion

This compound is a highly potent and selective degrader of the transcription factors IKZF1 and IKZF3.[1][3][4] Its preclinical profile demonstrates a clear mechanism of action, leading to robust anti-tumor activity in a range of hematological malignancy models, including those with acquired resistance to current therapies.[2][5][8] The favorable pharmacodynamic and pharmacokinetic properties observed in preclinical studies support its ongoing clinical development as a potential best-in-class therapy for patients with multiple myeloma and non-Hodgkin's lymphoma.[2][10] Further research will continue to elucidate the full potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. H929 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. ir.c4therapeutics.com [ir.c4therapeutics.com]

- 5. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c4therapeutics.com [c4therapeutics.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Scalable In Vitro Proteasome Activity Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. Validate User [ashpublications.org]

- 11. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

Cemsidomide's High-Affinity Embrace of Cereblon: A Technical Deep Dive

Watertown, MA – December 15, 2025 – Cemsidomide (formerly CFT7455), an investigational novel IKZF1/3 degrader, demonstrates a remarkably high binding affinity for its target E3 ligase substrate receptor, Cereblon (CRBN). This potent interaction is the critical first step in its mechanism of action as a "molecular glue," leading to the targeted degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key drivers in multiple myeloma and non-Hodgkin's lymphomas.[1] This technical guide provides an in-depth analysis of the binding affinity of this compound to CRBN, detailing the quantitative data, experimental methodologies, and the downstream signaling implications for researchers and drug development professionals.

This compound, a monofunctional degradation activating compound (MonoDAC™), leverages the ubiquitin-proteasome system to selectively eliminate IKZF1 and IKZF3.[2] Its high-affinity and selective binding to CRBN initiates a cascade of events that ultimately results in the destruction of these cancer-driving proteins.

Quantitative Binding Affinity of this compound to Cereblon

The binding affinity of this compound to CRBN has been quantified using various biophysical and cellular assays, consistently demonstrating a significant improvement over existing immunomodulatory drugs (IMiDs). The following table summarizes the key binding parameters reported in preclinical studies.

| Compound | Assay Type | Binding Constant | Fold Improvement vs. Pomalidomide | Reference |

| This compound (CFT7455) | Not Specified | Kd: 0.9 nM | - | [3] |

| This compound (CFT7455) | Biochemical Assay | - | ~800-fold | [4][5] |

| This compound (CFT7455) | Cellular NanoBRET Assay | - | ~1600-fold | [4][5] |

| This compound (CFT7455) | Cellular Competition Assay | IC50: 0.4 nM | - | [6] |

Mechanism of Action: A Molecular Glue Approach

This compound functions by binding to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[2] This binding event induces a conformational change in CRBN, creating a novel binding surface that can recruit the "neosubstrates" IKZF1 and IKZF3.[2] The CRL4-CRBN complex then polyubiquitinates these transcription factors, marking them for degradation by the 26S proteasome.[2] This targeted protein degradation leads to the inhibition of cancer cell growth and survival.[7]

References

- 1. c4therapeutics.com [c4therapeutics.com]

- 2. benchchem.com [benchchem.com]

- 3. biospace.com [biospace.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. C4 Therapeutics Presents Pre-clinical Data on CFT7455, a Novel IKZF1/3 Degrader for the Treatment of Hematologic Malignancies, at the 16th Annual International Conference on Malignant Lymphoma – C4 Therapeutics, Inc. [ir.c4therapeutics.com]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Cornerstone of a Novel Degrader: An In-depth Analysis of the Cemsidomide-CRBN-IKZF1 Ternary Complex

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cemsidomide (formerly CFT7455) is a novel, potent, and orally bioavailable molecular glue degrader that selectively targets the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation. This targeted protein degradation strategy has shown significant promise in the treatment of hematologic malignancies such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL). The therapeutic efficacy of this compound is contingent on the formation of a stable ternary complex with the substrate receptor Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex, and the neosubstrate IKZF1. This guide provides a comprehensive technical overview of the structural basis of this ternary complex, detailing the molecular interactions that drive its formation and stability. We present quantitative data on binding affinities, outline detailed experimental protocols for structural and functional characterization, and provide visual representations of the key pathways and experimental workflows. While a crystal structure of the this compound-CRBN-IKZF1 complex is not publicly available, this guide leverages the structural data from the closely related pomalidomide-CRBN-IKZF1 complex (PDB ID: 6H0F) to elucidate the fundamental principles of this molecular interaction.

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, enabling the pharmacological targeting of proteins previously considered "undruggable." Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a neosubstrate, leading to the ubiquitination and subsequent degradation of the target protein. This compound is a next-generation molecular glue that has demonstrated superior potency and catalytic activity compared to earlier-generation immunomodulatory drugs (IMiDs) like pomalidomide (B1683931).[1] Its mechanism of action relies on its ability to modulate the substrate specificity of CRBN, thereby inducing the degradation of IKZF1 and IKZF3, key transcription factors for the survival of various B-cell malignancies.[2] Understanding the precise structural arrangement of the this compound-CRBN-IKZF1 ternary complex is paramount for rational drug design and the development of next-generation degraders with improved efficacy and selectivity.

Mechanism of Action: The Molecular Glue Concept

This compound functions by effectively "gluing" CRBN and IKZF1 together. The process can be dissected into several key steps:

-

Binding to CRBN: this compound first binds to a specific pocket on the Cereblon substrate receptor.[2]

-

Conformational Change and Neosubstrate Recruitment: This binding event alters the surface conformation of CRBN, creating a novel composite interface that is recognized by the second zinc finger (ZF2) domain of IKZF1.[3][4]

-

Ternary Complex Formation: The interaction between the this compound-CRBN binary complex and IKZF1 leads to the formation of a stable ternary complex.

-

Ubiquitination and Degradation: The recruitment of IKZF1 to the CRL4-CRBN E3 ligase complex results in its polyubiquitination, marking it for degradation by the 26S proteasome.[2]

This sequence of events is visually represented in the signaling pathway diagram below.

Structural Basis of Ternary Complex Formation

While a dedicated crystal structure for the this compound-CRBN-IKZF1 complex is not publicly available, the structure of the pomalidomide-CRBN-IKZF1(ZF2) complex (PDB ID: 6H0F) provides a robust model for understanding the key molecular interactions.[5][6] this compound, as a structural analog of pomalidomide, is expected to engage in a similar binding mode.

The ternary complex reveals a highly specific set of interactions:

-

This compound/Pomalidomide Binding to CRBN: The glutarimide (B196013) ring of the molecular glue is anchored in the CRBN binding pocket through hydrogen bonds with key residues.

-

IKZF1 Interface: The second zinc finger (ZF2) domain of IKZF1 is the primary determinant for its recruitment to the this compound-CRBN complex.[4] A critical interaction involves a β-hairpin loop in IKZF1's ZF2 domain, which packs against the surface of CRBN and the exposed part of the molecular glue.[3]

-

Key Residues: Specific amino acid residues on both CRBN and IKZF1 are crucial for the stability of the ternary complex. For instance, mutations in the ZF2 domain of IKZF1 can abrogate its binding to the drug-CRBN complex, leading to drug resistance.[7]

Quantitative Data

The enhanced potency of this compound compared to pomalidomide is reflected in its binding affinity and degradation efficiency. The following tables summarize the key quantitative data available.

| Compound | Target | Assay Type | Affinity (Kd/Ki) | Reference |

| This compound (CFT7455) | CRBN-DDB1 | Fluorescence Polarization | 0.9 nM | [4] |

| Pomalidomide | CRBN-DDB1 | Fluorescence Polarization | ~720 nM (800x weaker than this compound) | [8] |

| Pomalidomide | CRBN | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 2314 ± 81 nM (with IKZF1 ZF2) | [4][9] |

| Pomalidomide | CRBN | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 165 ± 37 nM (with IKZF1 ZF2-3) | [9] |

Table 1: Comparative Binding Affinities

| Compound | Cell Line | Assay Type | Potency (DC50/IC50) | Reference |

| This compound (CFT7455) | NCI-H929 (MM) | HiBiT Lytic Assay (IKZF1 Degradation) | ~0.1 nM | [8] |

| Pomalidomide | NCI-H929 (MM) | HiBiT Lytic Assay (IKZF1 Degradation) | ~160 nM (1600x weaker than this compound) | [8] |

| This compound (CFT7455) | NCI-H929 (MM) | Cell Viability | 0.071 nM | |

| Pomalidomide | NCI-H929 (MM) | Cell Viability | >1000 nM |

Table 2: Comparative In Vitro Potency

Experimental Protocols

The determination of the three-dimensional structure of the ternary complex is a multi-step process that involves protein expression and purification, complex reconstitution, crystallization, and X-ray diffraction data collection and analysis. The following is a detailed methodology adapted from protocols used for similar molecular glue ternary complexes.[9]

Protein Expression and Purification

CRBN-DDB1 Complex:

-

Constructs: Human CRBN (residues 4-442) and DDB1 (full-length) are co-expressed in insect cells (e.g., Spodoptera frugiperda Sf9) using a baculovirus expression system.

-

Expression: Cells are infected with baculoviruses and incubated for 48-72 hours.

-

Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 1 mM TCEP) and lysed by sonication.

-

Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The complex is eluted with a high-imidazole buffer.

-

Size-Exclusion Chromatography: The eluted complex is further purified by size-exclusion chromatography to ensure homogeneity.

IKZF1 Zinc Finger Domain (e.g., ZF2):

-

Construct: The DNA sequence encoding the desired IKZF1 zinc finger domain (e.g., residues 141-174 for ZF2) is cloned into a bacterial expression vector (e.g., pGEX) with a cleavable tag (e.g., GST).

-

Expression: The plasmid is transformed into E. coli (e.g., BL21(DE3) strain). Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight. The culture medium should be supplemented with a zinc salt (e.g., 50 µM ZnSO4) to ensure proper folding of the zinc finger domain.[9]

-

Purification: The purification protocol is similar to that of the CRBN-DDB1 complex, typically involving affinity chromatography followed by tag cleavage and a final size-exclusion chromatography step.

Ternary Complex Formation and Crystallization

-

Complex Reconstitution: The purified CRBN-DDB1 complex and the IKZF1 ZF2 domain are mixed in a specific molar ratio (e.g., 1:1.5) in the presence of an excess of this compound (typically dissolved in DMSO). The mixture is incubated to allow for ternary complex formation.

-

Crystallization: The reconstituted ternary complex is concentrated and used for crystallization trials. The sitting-drop vapor diffusion method is commonly employed, where the complex is mixed with a reservoir solution containing a precipitant (e.g., PEG 3350).[9]

-

Crystal Harvesting and Cryo-protection: Crystals are harvested and cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

X-ray Data Collection and Structure Determination

-

Data Collection: X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron source.

-

Data Processing: The diffraction data are processed (indexed, integrated, and scaled) using software packages like XDS or HKL2000.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using known structures of CRBN-DDB1 and a zinc finger domain as search models. The model is then refined using software like PHENIX or Refmac5.

The following diagram illustrates the general workflow for the structural determination of the ternary complex.

References

- 1. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 2. Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defining the human C2H2 zinc finger degrome targeted by thalidomide analogs through CRBN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. WO2024123853A1 - Ternary complex modelling for molecular glues - Google Patents [patents.google.com]

- 7. wwPDB: pdb_00006h0f [wwpdb.org]

- 8. researchgate.net [researchgate.net]

- 9. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]

Cemsidomide's In Vitro Immunomodulatory Profile: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro immunomodulatory effects of Cemsidomide (formerly CFT7455), a novel, orally bioavailable small-molecule degrader. This compound is designed to selectively and potently target the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation, leading to both direct anti-tumor effects and significant modulation of the immune system. This document is intended for researchers, scientists, and drug development professionals interested in the mechanistic underpinnings of this compound's immunomodulatory activity.

Core Mechanism of Action: Targeted Protein Degradation

This compound functions as a "molecular glue," binding with high affinity to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the surface of CRBN, creating a novel interface for the recruitment of the neosubstrates IKZF1 and IKZF3. The subsequent polyubiquitination of these transcription factors flags them for degradation by the proteasome. The degradation of Ikaros and Aiolos, which are critical regulators of lymphocyte development and function, disrupts downstream signaling pathways, resulting in both direct cytotoxicity to malignant cells and a multifaceted immunomodulatory response.

Quantitative Analysis of this compound's In Vitro Activity

The following tables summarize the key quantitative data on the in vitro effects of this compound, demonstrating its potency in target degradation and its impact on immune cell function.

Table 1: Target Degradation and Binding Affinity

| Parameter | Cell Type/Assay | Value | Reference(s) |

| IKZF1 Degradation | Human Peripheral Blood Mononuclear Cells (PBMCs) | >50% | [1] |

| KiJK anaplastic large cell lymphoma cell line (6-hour treatment) | 89% reduction | [2] | |

| IKZF3 Degradation | Human Peripheral Blood Mononuclear Cells (PBMCs) | >80% | [1] |

| Cereblon (CRBN) Binding Affinity (IC50) | Cellular competition assay | 0.4 nM | [2] |

Table 2: Immunomodulatory Effects on T-Cells

| Effect | T-Cell Subset | Observation | Reference(s) |

| Activation | CD8+ T-Cells | Increased proportion of the effector memory T-cell subset. | [3] |

| Cytokine Production | General T-Cells | Enhancement of cytokine production, including IL-2. | [1] |

| Purified CD3+ T-Cells | Secretion of pro-inflammatory cytokines. | [4] |

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of this compound are a direct consequence of the degradation of its primary targets, IKZF1 and IKZF3. This action is hypothesized to impact key signaling pathways that govern immune cell activation and function, such as the NF-κB and JAK-STAT pathways.

References

- 1. C4 Therapeutics Announces Positive Data from CFT7455 Phase 1 Trial in Relapsed/Refractory Multiple Myeloma – C4 Therapeutics, Inc. [ir.c4therapeutics.com]

- 2. onclive.com [onclive.com]

- 3. C4 Therapeutics Announces Positive Data from CFT7455 Phase [globenewswire.com]

- 4. c4therapeutics.com [c4therapeutics.com]

The Pharmacodynamics of Cemsidomide (CFT7455): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cemsidomide (formerly CFT7455) is a novel, orally bioavailable monofunctional degradation activating compound (MonoDAC™) engineered for the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] These proteins are critical for the survival and proliferation of malignant B-cells, representing key therapeutic targets in hematological malignancies such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1][2] this compound exhibits high-affinity binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), inducing the subsequent ubiquitination and proteasomal degradation of IKZF1 and IKZF3.[1][3] This targeted protein degradation leads to potent anti-tumor and immunomodulatory effects.[1] Preclinical and initial clinical data have demonstrated this compound's potential as a best-in-class IKZF1/3 degrader, showing potent and durable responses in heavily pre-treated patient populations.[1][4] This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative preclinical data, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound functions as a "molecular glue," leveraging the ubiquitin-proteasome system to selectively eliminate IKZF1 and IKZF3.[1] The key steps are as follows:

-

High-Affinity Binding to Cereblon: this compound binds with high affinity to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1][2]

-

Neo-Substrate Recruitment: This binding event alters the conformation of the CRBN substrate-binding pocket, creating a novel interface for the recruitment of the neo-substrates IKZF1 and IKZF3.[3][5]

-

Ubiquitination and Proteasomal Degradation: The CRL4-CRBN complex then polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.[1][5]

-

Downstream Effects: The degradation of these transcription factors leads to two primary anti-cancer effects:

-

Direct Tumor Cell Killing: Depletion of IKZF1 and IKZF3 in malignant B-cells induces cell cycle arrest and apoptosis.[1][6] This is mediated by the downregulation of critical survival factors like IRF4 and c-MYC.[7][8]

-

Immunomodulation: The degradation of IKZF1/3 in immune cells, particularly T-cells, results in their activation and proliferation, leading to an enhanced anti-tumor immune response. This includes increased production of cytokines such as IL-2.[1][9]

-

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound has been characterized through various in vitro and preclinical studies, demonstrating its superior potency compared to existing immunomodulatory drugs (IMiDs).

Table 1: Binding Affinity and Cellular Target Engagement

| Assay Type | Method | System | Parameter | CFT7455 | Pomalidomide (B1683931) | Reference |

| Biochemical Binding | Fluorescence Polarization | Purified CRBN-DDB1 | Kd | 0.9 nM | ~720 nM (~800x less potent) | [2][3] |

| Cellular Target Engagement | NanoBRET™ | 293T cells expressing CRBN-NanoLuc® | IC50 | 0.4 nM | ~640 nM (~1600x less potent) | [8] |

Table 2: In Vitro IKZF1/3 Degradation

| Assay Type | Cell Line | Target | Parameter | CFT7455 | Timepoint | Reference |

| Nano-Glo® HiBiT | NCI-H929 (MM) | HiBiT-tagged IKZF1 | % Degradation | >75% | 1.5 hours | [8] |

| Western Blot | RPMI-8226 (MM) | IKZF3 | % of Vehicle Levels | 21% | 4 hours (0.1 mg/kg) | [8] |

| Western Blot | RPMI-8226 (MM) | IKZF3 | % of Vehicle Levels | 9.5% | 24 hours (0.1 mg/kg) | [8] |

| Clinical PD | Patient Samples | IKZF3 | % Degradation | ~100% | N/A | [10] |

Table 3: Anti-proliferative Activity in Hematological Malignancy Cell Lines

| Cell Line Type | Number of Cell Lines | Assay | Parameter | CFT7455 Activity | Reference |

| Multiple Myeloma (MM) | Panel | CellTiter-Glo® | GI50 | Sub-nanomolar values | [11] |

| Non-Hodgkin's Lymphoma (NHL) | Panel (including CTCL, ALCL, MCL, High-grade B-cell) | CellTiter-Glo® | IC50 | Potent activity (IC50 not determined for concentrations up to 100 nM in some lines) | [3] |

Detailed Experimental Protocols

Cereblon Binding Affinity (Fluorescence Polarization)

Principle: This competitive assay measures the displacement of a fluorescently labeled ligand from CRBN by the test compound. A decrease in fluorescence polarization indicates displacement.[1][3]

Protocol Outline:

-

Reagents: Purified recombinant CRBN-DDB1 protein, a fluorescently labeled thalidomide (B1683933) analog (tracer), assay buffer.

-

Incubation: Incubate a fixed concentration of CRBN-DDB1 protein with the fluorescent tracer in the assay buffer.

-

Compound Addition: Add serial dilutions of this compound or a comparator compound to the mixture.

-

Equilibration: Allow the reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a suitable plate reader.

-

Analysis: Calculate the binding affinity (Kd) by fitting the dose-response curve to a competitive binding model.

Cellular Target Engagement (NanoBRET™ Assay)

Principle: This is a proximity-based assay that measures protein-protein interactions in live cells using bioluminescence resonance energy transfer (BRET). A decrease in the BRET signal indicates that the test compound is displacing a fluorescent tracer from the target protein.[1][3]

Protocol Outline:

-

Cell Culture: Co-transfect HEK293T cells with plasmids encoding CRBN fused to NanoLuc® luciferase (the BRET donor) and a fluorescently labeled pomalidomide tracer (the BRET acceptor).

-

Compound Treatment: Seed the transfected cells into multi-well plates and treat with varying concentrations of this compound.

-

Incubation: Incubate the cells at 37°C to allow for compound entry and binding.

-

Signal Reading: Add the NanoBRET™ substrate and measure the BRET signal on a plate reader capable of detecting both donor and acceptor emission wavelengths.

-

Data Analysis: Determine the IC50 value from the resulting dose-response curve, representing the concentration of this compound required to displace 50% of the fluorescent tracer.

IKZF1/3 Degradation Assay (Nano-Glo® HiBiT Lytic Assay)

Principle: This lytic assay quantifies the degradation of a target protein by measuring the luminescence of a small (11 amino acid) HiBiT tag engineered onto the protein of interest. The luminescence is proportional to the amount of remaining HiBiT-tagged protein.[1]

Protocol Outline:

-

Cell Line Engineering: Engineer a relevant cell line (e.g., NCI-H929 myeloma cells) to endogenously express IKZF1 or IKZF3 tagged with the HiBiT peptide.

-

Compound Treatment: Treat the engineered cells with this compound at various concentrations and for different time points.

-

Cell Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which lyses the cells and contains the LgBiT protein. LgBiT binds to the HiBiT tag to form a functional NanoLuc® luciferase, generating a luminescent signal.

-

Measurement: Measure the luminescence using a plate reader.

-

Analysis: Calculate the percentage of protein degradation relative to vehicle-treated control cells. Determine degradation parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Cell Viability Assay (CellTiter-Glo®)

Principle: This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[1]

Protocol Outline:

-

Cell Seeding: Seed hematological malignancy cell lines (e.g., MM or NHL lines) in multi-well plates.

-

Compound Treatment: Treat the cells with a dilution series of this compound or a comparator compound.

-

Incubation: Incubate the plates for a specified period (e.g., 96 hours).

-

Reagent Addition: Add a single reagent, CellTiter-Glo®, to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measurement: Measure the luminescent signal on a plate reader.

-

Analysis: Determine the IC50 or GI50 value from the dose-response curve.

Clinical Pharmacodynamics

The ongoing Phase 1/2 clinical trial (NCT04756726) is evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with relapsed/refractory MM and NHL.[12][13] Early pharmacodynamic data from this trial have shown deep and persistent degradation of IKZF3 (~100%) in patients receiving treatment.[10] These on-target effects have been associated with clinical benefit, including stable disease, in heavily pre-treated patients.[10] The clinical studies aim to establish a recommended Phase 2 dose (RP2D) that balances efficacy with manageable safety, with on-target neutropenia being a noted adverse event due to the role of IKZF1/3 in hematopoietic stem cell differentiation.[9][10]

Conclusion

This compound (CFT7455) is a highly potent and selective degrader of IKZF1 and IKZF3 with a well-defined pharmacodynamic profile.[1] Its high-affinity binding to Cereblon and efficient catalytic degradation of its targets translate into potent anti-tumor activity in preclinical models of multiple myeloma and non-Hodgkin's lymphoma, including those resistant to approved IMiDs.[2][8] Early clinical data confirm its on-target activity in patients.[10] The potent anti-tumor and immunomodulatory effects of this compound position it as a promising therapeutic agent, both as a monotherapy and in combination regimens, for these challenging hematological malignancies.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. ir.c4therapeutics.com [ir.c4therapeutics.com]

- 3. ir.c4therapeutics.com [ir.c4therapeutics.com]

- 4. ashpublications.org [ashpublications.org]

- 5. c4therapeutics.com [c4therapeutics.com]

- 6. C4 Therapeutics Presents Preclinical Data on CFT7455, a Novel IKZF1/3 Degrader for the Treatment of Hematologic Malignancies, at the AACR Annual Meeting 2021 - BioSpace [biospace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. c4therapeutics.com [c4therapeutics.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]

Cemsidomide effect on T-cell activation and cytokine production

An In-depth Technical Guide on the Core Effects of Cemsidomide on T-Cell Activation and Cytokine Production

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (formerly CFT7455) is an investigational, orally bioavailable small-molecule degrader of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] By binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound induces the targeted ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[2][3] These transcription factors are critical for the survival of malignant cells in multiple myeloma (MM) and non-Hodgkin's lymphomas (NHL).[1] A key consequence of Ikaros and Aiolos degradation is a potent immunomodulatory effect, characterized by robust T-cell activation and enhanced production of key cytokines, most notably Interleukin-2 (IL-2).[3][4] Clinical data from Phase 1 trials demonstrate that this mechanism translates into significant T-cell activation and elevated cytokine expression in patients, supporting its anti-tumor activity.[4] This guide details the core mechanism of this compound, its quantitative effects on T-cell populations and cytokine profiles, and the experimental protocols used for these assessments.

Core Mechanism of Action: Targeted Degradation of IKZF1 and IKZF3

This compound is a Cereblon E3 ligase modulator (CELMoD).[2][5] Its mechanism is not based on inhibition, but on hijacking the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to eliminate disease-driving proteins.[1]

The process involves the following steps:

-

Binding to Cereblon (CRBN) : this compound binds to CRBN, which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][6]

-

Neo-Substrate Recruitment : This binding alters the substrate specificity of CRBN, inducing a novel interaction with the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][7]

-

Ubiquitination and Degradation : The CRL4-CRBN complex polyubiquitinates the recruited IKZF1 and IKZF3, tagging them for destruction by the 26S proteasome.[7]

The degradation of Ikaros and Aiolos, which act as repressors of IL-2 gene expression, is a critical event that unleashes T-cell activity.[3][8]

Pharmacodynamic Effects and T-Cell Activation

Clinical studies have quantified the pharmacodynamic effects of this compound in peripheral blood mononuclear cells (PBMCs) of patients. The degradation of its targets is robust and leads to measurable signs of T-cell activation.[4]

Quantitative Data on Protein Degradation and T-Cell Activation

Data from the Phase 1 trial of this compound in combination with dexamethasone (B1670325) has demonstrated potent degradation of both Ikaros and Aiolos.[4] This degradation is associated with a significant increase in the activation of CD8+ T-cells, as measured by the expression of activation markers HLA-DR and CD38.

Table 1: this compound-Induced Degradation of IKZF1 and IKZF3

| Protein Target | Degradation Level in PBMCs | Data Source |

|---|---|---|

| IKZF1 (Ikaros) | >50% | [4] |

| IKZF3 (Aiolos) | >80% |[4] |

Table 2: Effect of this compound + Dexamethasone on CD8+ T-Cell Activation

| Dose Level (QD) | Observation | Timepoint | Data Source |

|---|---|---|---|

| 37.5 µg - 100 µg | Significant elevation of CD8+ T-cells with HLA-DR and CD38 markers | Day 7 and Day 14 |

| 37.5 µg - 100 µg | Activated T-cells observed to persist | Day 21 (Cycle 1) | |

Modulation of Cytokine Production

The degradation of Ikaros and Aiolos directly impacts T-cell signaling pathways, leading to increased transcription and secretion of key cytokines. The most prominent effect observed is the enhancement of IL-2 production.[3][4] IL-2 is a critical cytokine for T-cell proliferation and the activation of other immune cells, such as Natural Killer (NK) cells.[8][9]

Quantitative Data on Cytokine Production

Across all tested dose levels in the Phase 1 trial, this compound combined with dexamethasone led to a significant increase in serum IL-2 levels compared to baseline, correlating with the observed T-cell activation.

Table 3: Effect of this compound + Dexamethasone on Serum IL-2 Concentration

| Dose Level (QD) | Observation | Data Source |

|---|---|---|

| 37.5 µg | Increased serum IL-2 expression compared to baseline | |

| 62.5 µg | Increased serum IL-2 expression compared to baseline | |

| 75 µg | Increased serum IL-2 expression compared to baseline |

| 100 µg | Increased serum IL-2 expression compared to baseline | |

Detailed Experimental Methodologies (Generalized)

The following protocols are generalized descriptions based on standard laboratory techniques for the assays mentioned in the cited sources.

Protocol: Assessment of Protein Degradation in PBMCs

This workflow describes a typical method for quantifying target protein degradation using mass spectrometry.

-

Sample Collection and Processing : Collect peripheral blood from patients. Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.

-

Cell Lysis and Protein Extraction : Lyse the isolated PBMCs using an appropriate lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Digestion : Quantify the protein concentration (e.g., BCA assay). An equal amount of protein from each sample is denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.

-

Mass Spectrometry : Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : Identify and quantify peptides corresponding to IKZF1 and IKZF3. The relative abundance of these peptides is compared between treated and untreated control samples to determine the percentage of degradation.

Protocol: T-Cell Immunophenotyping and Activation Marker Analysis

This protocol outlines the use of flow cytometry to analyze T-cell populations and their activation status.

-

PBMC Isolation : Isolate PBMCs from patient blood samples as described in Protocol 4.1.

-

Cell Staining : Resuspend a defined number of cells (e.g., 1x10^6) in staining buffer. Add a cocktail of fluorochrome-conjugated antibodies specific for cell surface markers. A typical panel would include:

-

T-Cell Lineage : Anti-CD3, Anti-CD4, Anti-CD8

-

Activation Markers : Anti-HLA-DR, Anti-CD38

-

-

Incubation : Incubate the cells with the antibody cocktail for 20-30 minutes at 4°C, protected from light.

-

Wash : Wash the cells with staining buffer to remove unbound antibodies.

-

Data Acquisition : Acquire data on a multi-color flow cytometer.

-

Data Analysis : Use analysis software (e.g., FlowJo) to gate on specific cell populations (e.g., CD3+ -> CD8+). Within the CD8+ T-cell population, quantify the percentage of cells co-expressing the activation markers HLA-DR and CD38.

Protocol: Quantification of Serum Cytokines

This protocol describes a standard Enzyme-Linked Immunosorbent Assay (ELISA) for measuring cytokine concentrations in serum.

-

Sample Preparation : Collect whole blood and allow it to clot. Centrifuge to separate the serum and store at -80°C until analysis.

-

ELISA Procedure :

-

Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., human IL-2).

-

Block non-specific binding sites in the wells.

-

Add patient serum samples and a series of known standards to the wells and incubate.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody specific for the cytokine.

-

Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash again and add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition and Analysis : Measure the absorbance of each well using a microplate reader at the appropriate wavelength. Generate a standard curve from the known standards and use it to calculate the concentration of the cytokine in the patient samples.

Conclusion

This compound exerts a potent anti-tumor effect driven by a dual mechanism: direct targeting of cancer cell survival proteins (IKZF1/3) and robust immunomodulation. By efficiently degrading the transcriptional repressors Ikaros and Aiolos, this compound significantly enhances T-cell activation and stimulates the production of key pro-inflammatory cytokines like IL-2. The quantitative data from clinical trials provides clear evidence of these pharmacodynamic effects in patients. For researchers and drug developers, this dual activity positions this compound as a promising therapeutic agent, with a clear mechanistic rationale for its use both as a monotherapy and as a backbone for combination therapies in hematologic malignancies.

References

- 1. c4therapeutics.com [c4therapeutics.com]

- 2. C4 takes the Ikaros/Aiolos battle to Bristol | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 3. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C4 Therapeutics Presents this compound Phase 1 Multiple Myeloma Data Supporting Potential Best-in-Class Profile at the International Myeloma Society Annual Meeting – C4 Therapeutics, Inc. [c4therapeutics.gcs-web.com]

- 5. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Thalidomide-Binding Domain of Cereblon Defines the CULT Domain Family and Is a New Member of the β-Tent Fold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them | MDPI [mdpi.com]

- 8. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]

- 9. Mechanism of action of immunomodulatory agents in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cemsidomide In Vitro Cell Viability Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cemsidomide (formerly CFT7455) is a novel, orally bioavailable small molecule that functions as a molecular glue to the cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This binding event modulates the complex to selectively target the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and subsequent proteasomal degradation.[1][3] IKZF1 and IKZF3 are critical for the survival and proliferation of various hematological malignancies, making this compound a promising therapeutic agent for cancers such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1][4] The degradation of these transcription factors leads to the downregulation of key oncogenic drivers, including c-MYC and interferon regulatory factor 4 (IRF4), ultimately resulting in cancer cell apoptosis.[2]

These application notes provide a detailed protocol for determining the in vitro efficacy of this compound by assessing its impact on the viability of cancer cell lines. The primary method described is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[5][6]

Mechanism of Action: this compound-Induced Protein Degradation

This compound acts as a Cereblon E3 Ligase Modulator (CELMoD).[7][8] The core mechanism involves the formation of a ternary complex between this compound, the CRBN E3 ligase, and the neosubstrates IKZF1 and IKZF3. This proximity induces the polyubiquitination of IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.[1][9] The subsequent depletion of these transcription factors disrupts the cellular machinery essential for tumor cell survival and proliferation.[3]

Caption: this compound's mechanism of action.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50). These values are derived from dose-response curves generated from cell viability assays.

| Cell Line | Cancer Type | This compound Potency (IC50/GI50) | Reference |

| NCI-H929 | Multiple Myeloma | GI50: 0.05 nM | [10] |

| NCI-H929 (IMiD-resistant) | Multiple Myeloma | IC50: 2.3 nM | [10] |

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol is a widely used method for determining cell viability by measuring ATP levels.[5][6] The "add-mix-measure" format is simple and suitable for high-throughput screening.[11][12]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)[9]

-

Hematological cancer cell lines (e.g., NCI-H929, RPMI-8226 for multiple myeloma; OCI-Ly10 for non-Hodgkin's lymphoma)[2]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[9]

-

Sterile, opaque-walled 96-well plates[9]

-

CellTiter-Glo® Luminescent Cell Viability Assay kit[9]

-

Luminometer[9]

-

Dimethyl sulfoxide (B87167) (DMSO), sterile[9]

Procedure:

-

Compound Preparation:

-

Cell Seeding:

-

Culture cells in the appropriate medium and conditions as recommended by the supplier, harvesting them during the exponential growth phase.[2]

-